Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPYINKVAWEQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)NC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296896 | |
| Record name | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-66-4 | |
| Record name | 21038-66-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways for Pyrido 2,3 D Pyrimidine 2,4 1h,3h Dione
Classical Multi-Step Synthesis Approachesnih.gov
The traditional synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives frequently involves multi-step reaction sequences. These classical routes are foundational in heterocyclic chemistry and offer versatile pathways to this important chemical entity. General approaches often start from a pre-existing pyrimidine (B1678525) ring, upon which the pyridine (B92270) ring is constructed. jocpr.com
Synthesis via Uracil (B121893) Derivatives as Starting Materialsnih.govjocpr.com
A prevalent and effective strategy for synthesizing the pyrido[2,3-d]pyrimidine (B1209978) core structure begins with uracil derivatives. nih.gov 6-Aminouracils are particularly common starting materials, as the amino group provides a key nucleophilic point for annulation reactions to form the adjacent pyridine ring. jocpr.com
The synthesis of N-substituted uracil derivatives is a critical step in creating diverse pyrido[2,3-d]pyrimidines. A general method involves the direct alkylation of 6-aminouracil (B15529) derivatives. For instance, 6-amino-1-alkyl uracils can be further alkylated at the N3 position. nih.gov
Specifically, the synthesis of 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione is achieved through this method. The reaction involves treating the starting 6-amino-1-cyclopropyluracil with an alkylating agent like ethyl iodide. nih.gov The process is typically conducted in the presence of an aqueous base, such as sodium hydroxide (B78521), and an alcohol solvent, like ethanol (B145695). The mixture is heated under reflux to drive the reaction to completion. nih.gov This alkylation step is crucial for introducing substituents that can influence the final compound's biological activity. nih.gov
Table 1: Alkylation of 6-Aminouracil Derivatives
| Starting Material | Reagent | Product | Yield |
|---|
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles and subsequent ring closure. researchgate.netorganic-chemistry.org In the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones, the Vilsmeier reagent is prepared in situ from reagents like oxalyl chloride and dimethylformamide (DMF). nih.gov
The synthesis pathway involves the formylation of a 6-aminouracil derivative to create a reactive intermediate. This intermediate is then cyclized to construct the pyridine portion of the final scaffold. For example, after the initial formylation of a 6-amino-1,3-disubstituted uracil, the resulting intermediate is treated with a compound like cyanoacetamide in the presence of a base such as triethylamine (B128534). This sequence leads to the formation of the pyrido[2,3-d]pyrimidine-2,4-dione ring system in good yields. nih.gov The Vilsmeier reagent itself is an electrophilic species, an iminium cation, which attacks the electron-rich 5-position of the uracil ring. nih.govnih.govwikipedia.org
Further diversification of the pyrido[2,3-d]pyrimidine scaffold can be achieved through alkylation or benzylation of the synthesized core structure. These reactions typically target nitrogen atoms within the heterocyclic system. For example, a synthesized pyrido[2,3-d]pyrimidine-2,4-dione can undergo methylation. In one instance, direct methylation was achieved using a methylating agent in the presence of a strong base like potassium tert-butoxide (KOtBu), affording the methylated product in a moderate yield of 47%. nih.gov This demonstrates that the synthesized pyridopyrimidine ring can serve as a platform for further functionalization to explore structure-activity relationships. nih.gov
Reactions with 1,3-Dicarbonyl Compoundsjocpr.com
Another classical and effective method for constructing the pyridine ring onto a pyrimidine core is through condensation with 1,3-dicarbonyl compounds. jocpr.com This approach leverages the reactivity of the 6-aminouracil's C5 position and the exocyclic amino group with the two electrophilic carbonyl centers of the dicarbonyl compound. jocpr.com
A straightforward example of this methodology is the reaction between 6-aminouracil and acetylacetone (B45752) (a symmetrical 1,3-dicarbonyl compound). When these two reactants are heated together in the presence of an acid catalyst, such as phosphoric acid, a condensation reaction occurs, leading to the formation of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com The reaction proceeds via an initial attack from the C5 position of the uracil onto one of the carbonyl groups of acetylacetone, followed by cyclization involving the 6-amino group and the second carbonyl group, ultimately forming the fused pyridine ring. jocpr.com
Table 2: Synthesis via 1,3-Dicarbonyl Compounds
| Pyrimidine Reactant | Dicarbonyl Reactant | Catalyst | Product |
|---|
Synthesis with Malonic Acid or Ethyl Malonate Derivatives
The construction of the this compound scaffold can be achieved using derivatives of malonic acid, such as Meldrum's acid, or ethyl malonate derivatives like ethyl cyanoacetate (B8463686). These three-carbon synthons are crucial in forming the pyridine portion of the fused ring system.
Similarly, ethyl cyanoacetate can be used as the active methylene (B1212753) compound in these multicomponent reactions to build the desired heterocyclic system. chem-soc.si
Reductive Amination Strategies
Reductive amination serves as a powerful and versatile method for the formation of C-N bonds and has been applied in the synthesis of substituted pyrido[2,3-d]pyrimidines. jocpr.comnih.gov This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with NaBH₃CN being particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
A specific application of this strategy was demonstrated in the synthesis of N-substituted pyrido[2,3-d]pyrimidine-2,4-diamines. The synthesis began with the condensation of 2,4,6-triaminopyrimidine (B127396) and the sodium salt of nitromalonaldehyde (B3023284) to produce 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.gov This nitro-substituted intermediate was then reduced to its corresponding 6-amino analogue using Raney Nickel as the catalyst. The final step involved a reductive amination of this 6-amino derivative with various aldehydes, such as 3,4,5-trimethoxybenzaldehyde, to furnish the desired N-substituted product. nih.gov In a related approach, reductive N-alkylation using formaldehyde (B43269) and sodium cyanoborohydride has also been successfully employed to modify the pyrido[2,3-d]pyrimidine scaffold. nih.gov These methods highlight the utility of reductive amination in introducing structural diversity to the core molecule. jocpr.comorganic-chemistry.org
One-Pot and Multicomponent Reaction (MCR) Approaches
One-pot and multicomponent reactions (MCRs) have become a cornerstone for the efficient synthesis of pyrido[2,3-d]pyrimidine derivatives due to their operational simplicity, atom economy, and ability to generate complex molecules in a single step. tandfonline.comscirp.org These reactions typically involve the condensation of three or more starting materials, such as an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene compound (like malononitrile). scirp.orgscirp.org
A variety of catalysts and reaction conditions have been developed to promote these MCRs, reflecting a drive towards more environmentally benign and efficient processes. tandfonline.comresearchgate.net Examples include:
Brønsted-acidic ionic liquids under solvent-free conditions. chem-soc.si
Bismuth(III)triflate in ethanol, which acts as a green and reusable catalyst. scirp.org
Aluminate sulfonic acid nanoparticles (ASA NPs) under solvent-free grinding conditions, which offers advantages like short reaction times and easy catalyst reusability. tandfonline.com
Triethylbenzylammonium chloride (TEBAC) in aqueous media. researchgate.net
Diammonium hydrogen phosphate (B84403) [(NH₄)₂HPO₄] as an inexpensive and mild catalyst in aqueous ethanol. scirp.org
These diverse methodologies underscore the flexibility of the MCR approach for synthesizing the pyrido[2,3-d]pyrimidine core structure with high yields. tandfonline.comscirp.org
Reactions Involving Arylidenemalononitriles and Barbituric Acid
A widely employed and efficient route to the pyrido[2,3-d]pyrimidine core involves a three-component reaction between an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative, such as 4(6)-aminouracil. scirp.org The reaction mechanism is understood to proceed through a domino Knoevenagel-Michael-cyclization sequence. scirp.org In the first step, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate in situ. This is followed by a Michael addition of the amino group from 4(6)-aminouracil to the electron-deficient olefin of the arylidenemalononitrile. The final step involves an intramolecular cyclization and subsequent dehydration (or aromatization) to yield the fused this compound system. This approach has been adapted to various energy sources and reaction conditions to optimize yield and reaction time.
Traditional Hot Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidines via the three-component condensation of aldehydes, malononitrile, and aminouracil can be effectively carried out using conventional heating. scirp.orgderpharmachemica.com This approach often involves refluxing the reactants in a suitable solvent in the presence of a catalyst.
One such method employs a catalytic amount (10 mol%) of diammonium hydrogen phosphate (DAHP) in a refluxing water/ethanol mixture. scirp.org This "traditional hot reaction" provides high yields of the desired products while utilizing an inexpensive, non-toxic catalyst and an environmentally friendly solvent system. scirp.org For comparison, other protocols have utilized refluxing acetic acid as the solvent, which also facilitates the condensation over several hours. tandfonline.com These methods, while effective, generally require longer reaction times compared to more modern techniques. scirp.org
Microwave Irradiation Facilitated Synthesis
To significantly accelerate the synthesis of pyrido[2,3-d]pyrimidines, microwave irradiation has been successfully applied to the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil. scirp.orgnih.gov This technique dramatically reduces reaction times from hours to just a few minutes (typically 5-10 minutes) while maintaining high product yields (82-95%). scirp.org
The reaction is typically performed in a solvent such as N,N-dimethylformamide (DMF) and subjected to microwave irradiation at a controlled temperature (e.g., 120°C). scirp.org The use of microwave energy provides rapid and uniform heating, which is credited for the remarkable rate enhancement. scirp.orgresearchgate.net This high-speed, high-yield method is particularly suitable for the rapid generation of compound libraries for further research.
Table 1: Comparison of Synthetic Methods for Pyrido[2,3-d]pyrimidines A comparative look at traditional heating versus microwave-assisted synthesis based on the reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil.
| Parameter | Microwave Irradiation (Method A) scirp.org | Traditional Heating (Method B) scirp.org |
|---|---|---|
| Catalyst | None (Energy Source) | Diammonium Hydrogen Phosphate (DAHP) |
| Solvent | DMF | Water/Ethanol |
| Temperature | 120°C | Reflux (~78°C) |
| Reaction Time | 5–10 minutes | ~2 hours |
| Yield Range | 82% – 95% | High, comparable to Method A |
| Key Advantage | Rapid synthesis | Green chemistry, low-cost catalyst |
Ultrasound Irradiation in Aqueous Media
Ultrasound irradiation represents another green and efficient energy source for promoting the synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net Sonochemistry has been shown to accelerate reaction rates, improve yields, and often allows for reactions to proceed under milder conditions, sometimes even without a catalyst. nih.govresearchgate.net
For instance, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized through the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one (a related aminopyrimidine), and other active methylene compounds like tetronic acid or 1,3-indanedione. nih.gov The reaction was carried out in glycol under ultrasonic irradiation and notably proceeded without any catalyst, affording high yields in a convenient procedure. researchgate.netnih.gov The application of ultrasound in aqueous or other green solvents aligns with the principles of sustainable chemistry by reducing reliance on harsh reagents and organic solvents. scirp.orgresearchgate.net This technique offers a valuable alternative to both conventional heating and microwave irradiation for the multicomponent synthesis of this heterocyclic scaffold.
Direct Condensation of Aldehydes, Malononitrile, and Barbituric Acid
A prevalent and efficient method for constructing the pyrido[2,3-d]pyrimidine core is the one-pot, three-component condensation reaction. This approach typically involves an appropriately substituted 6-aminopyrimidine (such as 6-aminouracil or its N-substituted derivatives), an aromatic aldehyde, and an active methylene compound, most commonly malononitrile. scirp.orgrsc.org This reaction builds the fused pyridine ring onto the existing pyrimidine structure.
The process is generally carried out by mixing the three components in a suitable solvent, often in the presence of a catalyst, and heating the mixture. scirp.org For instance, a series of 7-amino-1,3-dimethyl-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles were synthesized by reacting 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile in ethanol at 80°C. scirp.org The reaction tolerates a range of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups, leading to high yields of the desired products. scirp.org
Similarly, tetrahydropyrido[2,3-d]pyrimidines can be synthesized through a three-component, one-pot reaction of 6-aminouracil, aryl aldehydes, and malononitrile in water under heating, facilitated by a nanocatalyst. rsc.org The simplicity, use of readily available starting materials, and ability to generate a library of compounds by varying the aldehyde component make this direct condensation a cornerstone in the synthesis of this heterocyclic family.
Domino Knoevenagel-Michael-Cyclization Sequence
The underlying mechanism for the three-component synthesis of pyrido[2,3-d]pyrimidines is a domino reaction sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. sharif.edunih.gov A theoretical investigation into the formation of these compounds corroborates this multi-step pathway. nih.gov
The sequence is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile), typically catalyzed by a base or acid. This step generates a highly electrophilic arylidene intermediate (e.g., arylidenemalononitrile). sharif.edujocpr.com
Next, the nucleophilic C5 position of the 6-aminouracil derivative attacks the activated double bond of the arylidene intermediate in a Michael addition reaction. sharif.edujocpr.com This forms a new carbon-carbon bond and creates an acyclic intermediate. sharif.edu
The final step is an intramolecular cyclization , where the amino group at the C6 position of the uracil ring attacks one of the nitrile groups of the malononitrile moiety. This is followed by tautomerization to yield the stable, aromatic pyrido[2,3-d]pyrimidine ring system. rsc.orgresearchgate.net This domino sequence allows for the efficient assembly of the complex heterocyclic structure from simple precursors in a single synthetic operation. researchgate.net
Catalyst-Dependent Synthetic Strategies
The choice of catalyst is crucial in the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, as it can significantly influence reaction times, yields, and conditions (e.g., solvent-free vs. aqueous media). Catalysts can be broadly categorized into ionic liquids, acids, and bases, each offering distinct advantages.
Ionic Liquid Catalysis
Ionic liquids have emerged as green and reusable catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives. chem-soc.siniscpr.res.in Brønsted-acidic ionic liquids, such as 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4), have been effectively used to catalyze the one-pot, three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and active methylene compounds like ethyl cyanoacetate or Meldrum's acid. chem-soc.si This method offers advantages such as solvent-free conditions, mild reaction temperatures, short reaction times, and easy work-up, with the catalyst being reusable. chem-soc.sinih.gov
Another approach involves synthesizing pyridine derivatives in an ionic liquid, which then serve as precursors for the pyrido[2,3-d]pyrimidine system. niscpr.res.in The use of ionic liquids aligns with the principles of green chemistry by providing an environmentally benign alternative to volatile organic solvents. niscpr.res.in
Acid Catalysis (e.g., Diammonium Hydrogen Phosphate (DAHP), SBA-Pr-SO3H)
Both homogeneous and heterogeneous acid catalysts are widely employed in the synthesis of pyrido[2,3-d]pyrimidines and related structures.
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) , a mild and inexpensive chemical, has been used as an efficient catalyst for the one-pot, three-component synthesis of related pyrano[2,3-d]pyrimidinone derivatives from aromatic aldehydes, malononitrile, and barbituric acid in aqueous ethanol at room temperature. nih.gov This catalyst promotes the reaction under simple and environmentally friendly conditions.
Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) is a highly effective heterogeneous solid acid catalyst. nih.govresearchgate.net It has been used for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine-2,4,6,8-tetrones from 6-aminouracil, barbituric acid, and aromatic aldehydes under solvent-free conditions. researchgate.net The catalyst acts as a nano-reactor, providing a high surface area for the reaction to proceed efficiently, resulting in good to high yields and shorter reaction times compared to other methods. sharif.eduresearchgate.net A key advantage of SBA-Pr-SO₃H is its reusability; it can be easily recovered by filtration and reused multiple times without a significant loss of catalytic activity. sharif.edu The mechanism involves the catalyst protonating the aldehyde's carbonyl group, facilitating the subsequent Knoevenagel condensation and Michael addition steps. sharif.edu
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| SBA-Pr-SO₃H | 6-Aminouracil, Barbituric Acid, Aromatic Aldehydes | Solvent-free, 140°C | 65-90% | researchgate.net |
| SBA-Pr-SO₃H | 6-Amino-1,3-dimethyl uracil, Aromatic Aldehydes, 1,3-Dicarbonyl compounds | CH₃CN, Reflux | Good | sharif.edu |
| (NH₄)₂HPO₄ | Aromatic Aldehydes, Malononitrile, Barbituric Acid | Aqueous EtOH, RT | High | nih.gov |
Base-Catalyzed Approaches (e.g., Potassium tert-Butoxide, Sodium Hydride, Triethylamine)
Base catalysts are frequently used for specific transformations and derivatizations of the pyrido[2,3-d]pyrimidine scaffold, particularly for alkylation reactions.
Potassium tert-Butoxide (KOᵗBu) has been employed as a base for the direct methylation of a pyrido[2,3-d]pyrimidine-2,4-dione derivative, yielding the methylated product in a 47% yield. nih.gov
Sodium Hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the nitrogen atoms of the pyrimidine ring, facilitating N-alkylation. For example, a 7-amino-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide derivative was treated with NaH in DMF at 0°C, followed by the addition of p-nitrobenzylbromide to furnish the N-3 alkylated product. nih.gov
Triethylamine (Et₃N) is a milder organic base often used in multi-step syntheses. It was utilized in a two-step procedure where a Vilsmeier reagent was first formed, followed by treatment with triethylamine and cyanoacetamide in ethanol to produce the final pyrido[2,3-d]pyrimidine-2,4-dione product in a 78% yield over the two steps. nih.gov It is also used in the reaction of 6-amino-1-thiouracil with ethyl-3-phenyl-2-cyanoacrylate under heating to form the pyrido[2,3-d]pyrimidine ring. researchgate.net
Specific Synthetic Transformations and Derivatization
Beyond the initial construction of the heterocyclic core, specific transformations and derivatizations are crucial for developing analogs with tailored properties. These modifications often target the nitrogen atoms of the uracil ring or the substituents on the fused pyridine ring.
N-alkylation is a common derivatization strategy. Direct alkylation of 6-aminouracil derivatives with alkyl iodides in the presence of aqueous sodium hydroxide can produce 1,3-disubstituted-6-aminouracils, which are key precursors for the synthesis of the final pyrido[2,3-d]pyrimidine-2,4-diones. nih.gov As mentioned previously, stronger bases like sodium hydride are used for the selective alkylation of the pyrido[2,3-d]pyrimidine ring system itself. nih.gov
Functional group transformations on the pyridine ring are also employed. For instance, a 6-amino-1,3-disubstituted-uracil can be converted into a 5-carbaldehyde derivative using a Vilsmeier reagent (formed from dimethylformamide and oxalyl chloride). This aldehyde can then be further transformed, for example, by reacting it with cyanoacetamide in the presence of triethylamine to form a 7-amino-pyrido[2,3-d]pyrimidine-6-carboxamide derivative. nih.gov
More advanced derivatization can be achieved through cross-coupling reactions to introduce a wide range of substituents at various positions, such as C4. nih.gov By using Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, or Sonogashira reactions, substituents like N-alkyl, N-aryl, O-aryl, S-aryl, and arylethynyl groups can be installed, greatly expanding the chemical diversity of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.gov
| Transformation | Reagents | Position | Purpose | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Iodide, NaOH | N1, N3 (on precursor) | Introduce R¹, R³ diversity | nih.gov |
| N-Alkylation | p-Nitrobenzylbromide, NaH | N3 | Derivatize the final scaffold | nih.gov |
| Methylation | Methyl Iodide, KOᵗBu | N/A | Direct methylation | nih.gov |
| Formylation | Vilsmeier Reagent (DMF, Oxalyl Chloride) | C5 (on precursor) | Introduce aldehyde group for further reaction | nih.gov |
| Cross-coupling | Various (e.g., Boronic acids, Alkynes), Pd/Cu catalysts | C4 | Introduce diverse aryl, alkyl, alkynyl groups | nih.gov |
Oxidation Reactions (e.g., with m-Chloroperbenzoic Acid)
Oxidation reactions are employed in the synthesis of pyrido[2,3-d]pyrimidine derivatives to introduce specific functional groups or to facilitate subsequent reactions. A notable example involves the use of meta-Chloroperbenzoic Acid (m-CPBA). In a solid-phase synthesis approach to 4-methyl-pyrido[2,3-d]pyrimidin-7-ones, a related scaffold, a polymer-supported methylthio derivative is oxidized. lookchem.com This oxidation, carried out with m-CPBA, converts the methylthio group into a methylsulfonyl group. lookchem.com The resulting methylsulfone is an excellent leaving group, paving the way for a subsequent nucleophilic substitution step to introduce diversity at that position of the molecule. lookchem.com
Reduction Reactions (e.g., with Sodium Borohydride, Raney Ni)
Reduction reactions are critical for the synthesis of various pyrido[2,3-d]pyrimidine derivatives, particularly for the introduction of amino groups which can serve as key functional handles.
Raney Nickel (Raney Ni) : This catalyst is frequently used for the reduction of nitro groups. In one synthetic pathway, 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine is reduced to its corresponding 6-amino analogue using Raney Ni in dimethylformamide (DMF). nih.govmdpi.com This transformation is a crucial step in building more complex derivatives. nih.govmdpi.com Similarly, Raney nickel has been utilized in formic acid to reduce a cyano group in the synthesis of related compounds. nih.gov
Tin(II) Chloride (SnCl₂) : Another effective reagent for nitro group reduction is tin(II) chloride. For instance, a 7-amino-3-(4-nitrobenzyl)-substituted pyrido[2,3-d]pyrimidine-2,4-dione can be converted to its 3-(4-aminobenzyl) analogue. nih.gov This reduction is typically performed by refluxing the compound with SnCl₂ in a solvent mixture like ethyl acetate (B1210297) and methanol, achieving a 70% yield. nih.gov
Sodium Cyanoborohydride (NaBH₃CN) : While not sodium borohydride, the related and milder reducing agent, sodium cyanoborohydride, is used in reductive amination and alkylation reactions. nih.govmdpi.com For example, it is used with formaldehyde to achieve the N-methylation of an amino group on the pyrido[2,3-d]pyrimidine core. nih.gov
The following table summarizes reduction reactions used in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 7-amino-1-cyclopropyl-3-(4-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | SnCl₂ in Ethyl Acetate/Methanol | 7-amino-3-(4-aminobenzyl)-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | 70% | nih.gov |
| 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine | Raney Ni in DMF | 2,4,6-triaminopyrido[2,3-d]pyrimidine | Not specified | nih.govmdpi.com |
| N6-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4,6-triamine | Formaldehyde, Sodium Cyanoborohydride | N6-methyl-N6-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4,6-triamine | Not specified | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone for the elaboration of the this compound scaffold. These reactions allow for the introduction of various substituents at both the pyrimidine and pyridine rings.
A straightforward synthesis of the core starts from 2-chloropyridine-3-carboxylic acid, where a key step is a nucleophilic aromatic substitution. nih.gov Other common examples include the alkylation of nitrogen atoms. For instance, 6-aminouracil derivatives can be N-alkylated using alkyl iodides in the presence of a base like sodium hydroxide. nih.gov In a specific case, 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione was reacted with ethyl iodide to yield 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione with a 40% yield. nih.gov
Furthermore, the nitrogen at position 3 of the pyrido[2,3-d]pyrimidine-2,4-dione ring can undergo nucleophilic substitution. A 7-amino-1-cyclopropyl-substituted derivative was treated with sodium hydride to form an anion, which then reacted with p-nitrobenzylbromide to yield the N-benzylated product in 61% yield. nih.gov Another key strategy involves the displacement of a leaving group on the pyridine ring. A solid-phase synthesis utilizes a methylsulfonyl group, which is displaced by various amines to introduce diversity at that position. lookchem.com Additionally, the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on 2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one derivatives has been used to create 2-hydrazinyl derivatives, which are versatile intermediates for further cyclization reactions. nih.gov
The table below details examples of nucleophilic substitution reactions.
| Reactant | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Ethyl iodide, NaOH | 95% EtOH | 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione | 40% | nih.gov |
| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Propyl iodide, NaOH | 95% EtOH | 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione | 53% | nih.gov |
| 7-amino-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | Sodium hydride, p-nitrobenzylbromide | DMF | 7-amino-1-cyclopropyl-3-(4-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | 61% | nih.gov |
| 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives | Hydrazine hydrate | Not specified | 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Not specified | nih.gov |
Aza-Claisen Rearrangement Approaches
The aza-Claisen rearrangement, a type of sigmatropic rearrangement, offers an elegant and powerful method for constructing the pyridine portion of the pyrido[2,3-d]pyrimidine system. tcichemicals.comwikipedia.orglibretexts.org A specific application of this reaction has been developed using N-Heterocyclic Carbene (NHC) organocatalysis. nih.govacs.org
In this approach, 6-aminouracils, which are stable cyclic vinylogous amides, react with α,β-unsaturated aldehydes under oxidative conditions catalyzed by an NHC. nih.govacs.org The reaction proceeds through a proposed catalytic cycle where the NHC adds to the aldehyde to form a Breslow intermediate. nih.gov This intermediate is then oxidized to an α,β-unsaturated acyl azolium. nih.gov The 6-aminouracil adds to this activated species, triggering the key aza-Claisen rearrangement. nih.gov This rearrangement is followed by an intramolecular lactamization to construct the dihydropyridinone-fused uracil scaffold, regenerating the catalyst in the process. nih.gov This methodology represents an efficient, one-pot strategy for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of this compound and its derivatives. nih.govderpharmachemica.com
Solvent Optimization
The choice of solvent significantly impacts reaction outcomes in the synthesis of pyrido[2,3-d]pyrimidines. nih.gov
Polar Aprotic Solvents : Dimethylformamide (DMF) is often used for reactions involving strong bases like sodium hydride, such as in N-alkylation reactions. nih.gov
Chlorinated Solvents : Dichloromethane (DCM) is a common solvent for steps like the formation of a Vilsmeier reagent using oxalyl chloride. nih.gov
Protic Solvents : Ethanol (EtOH) is frequently employed, often in aqueous mixtures with bases like NaOH, for N-alkylation of uracil precursors. nih.gov It is also used as a recrystallization solvent to purify final products. derpharmachemica.com Acetic acid/water mixtures are also utilized for recrystallization. derpharmachemica.com
Green Solvents : In a push towards more environmentally benign chemistry, magnetized deionized water has been explored as a green solvent for the catalyst-free, one-pot synthesis of pyrido[2,3-d]pyrimidines, offering high yields and short reaction times. researchgate.net
Solvent-Free Conditions : Some syntheses are performed under solvent-free conditions, such as heating 6-amino-1-ethyl-1H-pyrimidine-2,4-dione in t-butyl acetoacetate (B1235776) to form a pyrido[2,3-d]pyrimidine-2,4,5-trione derivative. jocpr.com
Temperature Effects and Reaction Time
Temperature and reaction duration are critical variables that must be carefully controlled to ensure the desired reaction proceeds efficiently while minimizing side products. nih.govderpharmachemica.com
Low to Ambient Temperatures : Some initial steps, like the addition of reagents for Vilsmeier reagent formation or the addition of a substrate to sodium hydride, are often performed at low temperatures (0-10 °C) to control reactivity, followed by stirring at room temperature. nih.gov
Reflux Conditions : Many cyclization and substitution reactions require elevated temperatures. Heating under reflux is common, with reaction times varying significantly based on the specific transformation. For example, N-alkylation of 6-aminouracils can require refluxing for 3 to 8 hours. nih.gov The reduction of a nitro group using SnCl₂ may require refluxing for 12 hours to go to completion. nih.gov
Reaction Time : Durations can range from as short as 15-30 minutes for initial activation steps to 12 hours or more for slower reduction or substitution reactions. nih.gov One-pot syntheses of pyrido[2,3-d]pyrimidine-1,4-dione derivatives from 6-aminouracil derivatives are noted for proceeding in a single step with very good to excellent yields, though specific times are dependent on the substrates. derpharmachemica.comresearchgate.net
The following table provides examples of varied reaction conditions in the synthesis of these compounds.
| Reaction Step | Temperature | Time | Solvent | Reference |
|---|---|---|---|---|
| N-alkylation of 6-amino-1-alkyl uracil | Reflux | 3-8 h | 95% EtOH | nih.gov |
| Benzylation with p-nitrobenzylbromide | 0 °C to Room Temp. | 12 h | DMF | nih.gov |
| Reduction with SnCl₂ | Reflux | 12 h | Ethyl acetate:methanol | nih.gov |
| Vilsmeier-Haack type reaction | 10 °C to Room Temp. | 30 min | Dichloromethane | nih.gov |
| Condensation with t-butyl acetoacetate | 130 °C | Not specified | Solvent-free | jocpr.com |
Catalyst Loading and Efficiency
The efficiency of a catalyst is not only determined by the yield of the product but also by its ability to be reused over several reaction cycles without a significant loss of activity. This is particularly important for expensive or sophisticated catalysts, where reusability is key to their practical application.
Nanocatalyst Systems
Recent advancements in nanotechnology have introduced highly efficient catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives. One such catalyst is a magnetic nanocatalyst composed of Fe3O4–ZnO–NH2–PW12O40. researchgate.net The optimal loading for this catalyst was determined through systematic studies. In a model reaction for the synthesis of a pyrido[2,3-d]pyrimidine derivative, the amount of the nanocatalyst was varied to find the most effective quantity. researchgate.net
The results indicated that increasing the catalyst amount from 5 mg to 20 mg led to a progressive increase in the product yield and a decrease in reaction time. However, a further increase to 25 mg of the catalyst did not lead to any improvement in the yield, establishing 20 mg as the optimal loading for this system under the specified conditions. researchgate.net
| Catalyst Amount (mg) | Time (min) | Yield (%) |
| 5 | 60 | 75 |
| 10 | 45 | 84 |
| 15 | 35 | 92 |
| 20 | 25 | 97 |
| 25 | 25 | 97 |
Table 1: Optimization of Fe3O4–ZnO–NH2–PW12O40 Nanocatalyst Loading Reaction conditions: benzaldehyde (B42025) (1 mmol), 6-aminouracil (1 mmol), malononitrile (1 mmol), and nanocatalyst in water at 80 °C. researchgate.net
The reusability of the Fe3O4–ZnO–NH2–PW12O40 nanocatalyst was also investigated. Due to its magnetic nature, the catalyst could be easily separated from the reaction mixture using an external magnet and reused. The study showed that the catalyst could be recycled for up to five consecutive runs without a significant decrease in its catalytic activity, with yields remaining high. researchgate.net
Another novel catalyst, a PANI-Fe3O4@ZnO nanocomposite, has been effectively used in the synthesis of related chromeno-pyrido[d]pyrimidine derivatives. The optimization of the catalyst amount for this system was also studied, with 0.03 g being identified as the superior quantity. nih.govnih.gov The reusability of this magnetic nanocomposite was demonstrated over five cycles, with only a minor drop in yield, highlighting its efficiency and robustness. nih.gov
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 92 |
| 5 | 90 |
Table 2: Reusability of PANI-Fe3O4@ZnO Nanocomposite Catalyst Data for the synthesis of a chromeno-pyrido[d]pyrimidine derivative. nih.gov
Homogeneous Catalysts
In addition to heterogeneous nanocatalysts, simpler and more traditional homogeneous catalysts have been employed. Diammonium hydrogen phosphate, (NH4)2HPO4, has been reported as an efficient and low-cost catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives, which are structurally related to the target compound. nih.gov This method is noted for its simple operation and mild reaction conditions. nih.govresearchgate.net While specific data on its application for this compound is not detailed in the provided context, its effectiveness in similar syntheses suggests its potential utility. nih.gov
The use of a catalytic amount of dimethylformamide and oxalyl chloride to generate a Vilsmeier reagent in situ represents another approach to the synthesis of this compound derivatives. This method has been shown to produce the desired product in good yields. researchgate.net
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidine 2,4 1h,3h Dione Derivatives
Impact of Substituents on Biological Activities
Structural modifications at various positions of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have a significant impact on their biological activities. nih.govnih.gov Researchers have explored substitutions at positions R¹, R², and R³ to understand their influence on the inhibitory activity against targets like eukaryotic elongation factor-2 kinase (eEF-2K). nih.govnih.gov
Alkyl/Aryl Substituents at Position 1
The nature of the substituent at the N1-position of the this compound ring plays a role in modulating biological activity. Studies have shown that small alkyl groups, such as ethyl, are favorable for activity. For instance, an ethyl group at the R¹ position was found to be optimal in a series of eEF-2K inhibitors. nih.gov The introduction of aryl groups at this position has also been explored in various studies to enhance biological effects. nih.gov
Influence of Bulky Groups on Activity
The introduction of bulky groups on the this compound scaffold can have a variable impact on biological activity, depending on their location and the target enzyme. While some positions may tolerate larger substituents, others may see a decrease in activity due to steric hindrance. For example, in the context of eEF-2K inhibition, specific steric requirements in the binding pocket are crucial, and bulky substituents may disrupt the optimal fit of the inhibitor. nih.gov
Role of Substitutions at N3-position
The N3-position of the this compound core is another critical site for substitution. The nature of the substituent at this position can significantly influence the compound's inhibitory potency. For example, in the development of eEF-2K inhibitors, a cyclopropyl (B3062369) group at the R³ position was found to be optimal for activity. nih.gov Replacing the cyclopropyl group with a less rigid ethyl group resulted in a moderate loss of activity, highlighting the importance of this position for target engagement. nih.gov
Effects of Groups at R1, R2, and R3 Positions
A systematic investigation of substituents at the R¹, R², and R³ positions of the this compound scaffold has been crucial in elucidating the SAR for eEF-2K inhibition. nih.govnih.gov Optimal activity was observed with an ethyl group at R¹, a CONH₂ (carboxamide) group at R², and a cyclopropyl group at R³. nih.gov Any deviation from this optimal combination of substituents generally leads to a decrease in inhibitory potency, underscoring the specific requirements of the eEF-2K binding site. nih.gov
Table 1: SAR of this compound Derivatives as eEF-2K Inhibitors nih.gov
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Ethyl | CONH₂ | Ethyl | 930 |
| 12 | Ethyl | CSNH₂ | Cyclopropyl | >25,000 |
| 13 | Ethyl | CN | Cyclopropyl | >25,000 |
| 14 | Ethyl | CO₂Et | Cyclopropyl | >25,000 |
Data sourced from a study on eEF-2K inhibitors. nih.gov
Importance of Pyridine (B92270) Ring and CONH2 Group for Activity
The integrity of the pyridine ring and the presence of a carboxamide (CONH₂) group are essential for the biological activity of this class of compounds. nih.gov The pyridine ring is a crucial component of the scaffold, and its replacement leads to a complete loss of inhibitory activity. nih.gov Similarly, the CONH₂ group at the R² position is critical for binding to the target enzyme. Replacing the CONH₂ group with other functionalities such as thioamide (CSNH₂), nitrile (CN), or ester (CO₂Et) results in a dramatic decrease or complete loss of activity. nih.gov This suggests that the CONH₂ group likely participates in key hydrogen bonding interactions within the enzyme's active site.
Significance of Fused Heterocycles for Enhanced Activity
The fusion of additional heterocyclic rings to the pyrido[2,3-d]pyrimidine (B1209978) core is a key strategy for enhancing biological activity. This approach often leads to the creation of tetracyclic or even more complex systems, which can result in improved interactions with biological targets.
For instance, studies on related pyrano[2,3-d]pyrimidine derivatives, which also feature a dione (B5365651) scaffold, have shown that the addition of a fused heterocycle can lead to extra interactions with enzymes, thereby greatly enhancing inhibitory potency. rsc.orgnih.gov This principle extends to the pyrido[2,3-d]pyrimidine series. The development of tetracyclic derivatives, such as 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-diones, has been shown to have a preferred impact on anticancer activity. nih.gov
Furthermore, the hybridization of the pyrido[2,3-d]pyrimidine scaffold with other heterocyclic moieties, like piperazines or triazoles, has been found to conserve or enhance biological activity. rsc.org Fused triazolopyridopyrimidine derivatives, for example, have demonstrated greater efficacy against certain cancer cell lines. rsc.org These findings underscore the strategic importance of creating larger, fused ring systems to improve the pharmacological profile of this compound derivatives.
Conformational and Steric Effects
The three-dimensional arrangement of atoms and the spatial bulk of substituents on the this compound core play a crucial role in its interaction with biological targets.
Dihedral Angles and Planarity of the Core
The this compound nucleus forms a relatively planar bicyclic system. The specific dihedral angles and the degree of planarity are critical for effective binding within the active sites of target enzymes. These conformational features influence how the molecule fits into a receptor's binding pocket and aligns its functional groups for optimal interaction. While detailed crystallographic data on dihedral angles for a wide range of these specific derivatives is not extensively covered in the provided context, the planarity of the core is a fundamental feature influencing intermolecular forces such as π-π stacking.
Intermolecular Interactions (π-π Stacking, Hydrogen Bonding)
The biological activity of this compound derivatives is heavily dependent on their ability to form non-covalent bonds with their target proteins.
Hydrogen Bonding: Docking studies have consistently highlighted the importance of hydrogen bonds. For example, in the context of anti-inflammatory activity, derivatives can form hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme. derpharmachemica.comresearchgate.net The carbonyl groups and NH protons of the pyrimidine-dione ring are key hydrogen bond donors and acceptors. rsc.orgnih.gov
π-π Stacking: The aromatic nature of the fused pyridine and pyrimidine (B1678525) rings facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine and histidine within enzyme active sites. rsc.orgnih.gov These interactions are crucial for the stable anchoring of the molecule in the binding pocket.
Hydrophobic Interactions: Substituents on the core structure can engage in hydrophobic interactions, further stabilizing the ligand-protein complex. derpharmachemica.comresearchgate.net Analysis of crystal packing reveals significant contributions from various van der Waals forces and other weak interactions that guide molecular recognition. researchgate.net
Specific SAR Findings for Targeted Activities
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone for the development of novel anticancer agents, targeting various pathways involved in tumor growth and proliferation. nih.govresearchgate.netbenthamdirect.com
SAR studies have provided clear directives for optimization. For instance, the presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine ring is associated with maximal anticancer activity. rsc.org The introduction of a 7-phenyl-5-(thiophen-2-yl) substitution pattern has yielded compounds with potent activity. researchgate.net In another series, the conversion of a thioxo group to a hydrazide moiety was found to significantly enhance activity against hepatic cancer. nih.gov
Conversely, the addition of sterically bulky groups can be detrimental, leading to reduced anticancer efficacy. nih.gov Specific substitutions have been identified to target key cancer-related pathways. For example, compound 14m was developed as a blocker of the RAF-MEK-ERK signaling pathway, showing excellent antiproliferative activity against several cancer cell lines. nih.gov Derivatives have also been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), with tetracyclic structures and the presence of electron-donating groups being beneficial for activity. nih.gov More recently, compounds 4 and 10 were identified as potent inhibitors of PIM-1 kinase, a protein implicated in cancer progression. rsc.org
Table 1: SAR of Pyrido[2,3-d]pyrimidine Derivatives with Anticancer Activity
| Compound | Key Structural Features | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 14m | N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo... | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Potent antiproliferative activity | nih.gov |
| 1n | 7-Phenyl-5-(thiophen-2-yl)this compound derivative | HCT 116, MCF-7, Hep G2, PC-3 | 1.98, 2.18, 4.04, 4.18 µM | researchgate.net |
| 2j | 7-Phenyl-5-(thiophen-2-yl)this compound derivative | HCT 116, MCF-7, Hep G2, PC-3 | 1.48, 3.18, 3.44, 5.18 µM | researchgate.net |
| 8a | Tetracyclic derivative with 4-OCH₃ group | PC-3 | 7.98 µM | nih.gov |
| 4 | Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase, MCF-7, HepG2 | 11.4 nM, 0.57 µM, 1.13 µM | rsc.org |
| 10 | Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 17.2 nM | rsc.org |
Derivatives of this compound have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.comresearchgate.net
A notable example is 3-ethyl-5-methyl-7-phenylthis compound, which was identified through virtual screening as a potential inhibitor of COX-2. derpharmachemica.comresearchgate.net This lead compound demonstrated moderate in vivo anti-inflammatory activity. Subsequent molecular modeling and lead optimization led to the design and synthesis of new analogues with significantly improved potency. derpharmachemica.comresearchgate.net
The core SAR finding is that specific substitutions on the pyrido[2,3-d]pyrimidine-1,4-dione scaffold can yield compounds more potent than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). derpharmachemica.comresearchgate.net These compounds are thought to exert their effects by fitting into the COX-2 active site and establishing key hydrogen bonding and hydrophobic interactions. derpharmachemica.comresearchgate.net Additionally, certain 7-amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. semanticscholar.org
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Key Structural Features | Assay | Result (% Edema Inhibition) | Source |
|---|---|---|---|---|
| 1 | 3-ethyl-5-methyl-7-phenylthis compound | Paw induced edema (rat model) | 60% at 10 mg/kg | derpharmachemica.comresearchgate.net |
| Optimized Analogues | New pyrido[2,3-d]pyrimidine-1,4-dione derivatives | Paw induced edema (rat model) | Relative potency of 105%, 106%, and 109% vs. Indomethacin | derpharmachemica.comresearchgate.net |
Herbicidal Activity
Derivatives of this compound have emerged as a promising class of herbicides, with research indicating that their mode of action often involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). nih.gov SAR studies have been crucial in identifying the key structural features that enhance the herbicidal potency of these compounds.
A study on a series of new pyrido[2,3-d]pyrimidine derivatives revealed that the nature of the substituent at the N-1 and N-3 positions of the pyrimidine ring plays a critical role in their herbicidal activity. nih.gov It was observed that most of the synthesized compounds exhibited greater inhibitory effects on monocotyledonous plants, such as bentgrass, compared to dicotyledonous plants like lettuce. nih.govnih.gov
For instance, the substitution pattern on the phenyl ring at the N-1 position significantly influences activity. The presence of fluorine atoms on the phenyl ring was found to be particularly effective. The compound 3-methyl-1-(2,3,4-trifluorophenyl)this compound (compound 2o in a 2023 study) demonstrated potent herbicidal activity against bentgrass, comparable to commercial herbicides like clomazone (B1669216) and flumioxazin (B1672886). nih.gov This suggests that electron-withdrawing groups at specific positions on the N-1 phenyl ring can enhance herbicidal efficacy. In contrast, most of the tested pyrido[2,3-d]pyrimidine derivatives showed limited inhibitory effects on lettuce at a concentration of 1 mM. nih.gov
Further research on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has provided additional insights into the SAR of these compounds as PPO inhibitors. mdpi.com The hybridization of the pyrido[2,3-d]pyrimidine-2,4-dione moiety with a benzoxazinone (B8607429) scaffold led to the discovery of highly potent herbicidal agents. mdpi.com One of the most active compounds identified was 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)-1-methylthis compound (compound 11q in a 2017 study), which exhibited significantly higher PPO inhibition than the commercial herbicide flumioxazin. mdpi.com This compound demonstrated a broad spectrum of weed control at low application rates and showed good selectivity for several important crops, including maize, soybean, and cotton. mdpi.com The SAR for this series of hybrids highlighted the importance of a methyl group at the N-1 position of the pyrido[2,3-d]pyrimidine ring and a propargyl group at the N-4 position of the benzoxazinone ring for optimal activity. mdpi.com
Herbicidal Activity of Selected this compound Derivatives
| Compound | N-1 Substituent | N-3 Substituent | Target Weeds | Activity | Reference |
|---|---|---|---|---|---|
| 3-methyl-1-(2,3,4-trifluorophenyl)this compound | 2,3,4-trifluorophenyl | methyl | Bentgrass | High | nih.gov |
| 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)-1-methylthis compound | methyl | 7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl | Broad spectrum | High | mdpi.com |
Antimicrobial and Antiviral Activity
The pyrido[2,3-d]pyrimidine core is also a valuable scaffold for the development of antimicrobial and antiviral agents. nih.gov SAR studies have helped in elucidating the structural requirements for these activities.
In the realm of antimicrobial activity , research on 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives has shown that the introduction of different aryl and heterocyclic moieties can significantly modulate their efficacy. nih.gov For instance, the presence of a benzothiazole (B30560) group, a thiophene (B33073), or a p-fluorophenyl moiety was found to enhance the antifungal activity of these compounds. nih.gov Specifically, certain derivatives demonstrated significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. nih.gov Compounds bearing a pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole with a thiophene or a p-fluorophenyl substituent exhibited exceptional antibacterial potency, in some cases exceeding that of the reference drug cefotaxime. nih.gov
Another study focused on 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles revealed that these compounds possess good in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The position of substituents on the 5-aryl ring was found to be critical, with a 2-nitro-phenyl derivative showing enhanced activity compared to its 4-nitro isomer. This was attributed to the potential for intramolecular interactions that form a crucial pharmacophore.
Regarding antiviral activity , while extensive research on the broader class of pyrimidine derivatives exists, specific SAR studies on this compound are less common. However, studies on related pyrido[2,3-d]pyrimidine structures offer valuable insights. For example, a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were investigated for their antiviral activity against Herpes Simplex Virus (HSV), with some derivatives showing good activity. nih.gov
More recently, in the context of the COVID-19 pandemic, certain pyrido[2,3-d]pyrimidine derivatives were explored as potential inhibitors of the SARS-CoV-2 main protease (Mpro). In-silico studies suggested that derivatives with specific substitutions could exhibit promising inhibitory activity against this viral target. irispublishers.com These findings, while not specific to the 2,4-dione scaffold, underscore the potential of the broader pyrido[2,3-d]pyrimidine class as a source of novel antiviral agents and highlight the need for further investigation into the antiviral properties of the dione derivatives. nih.govirispublishers.com
Antimicrobial and Antiviral Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound Type | Key Structural Features | Target | Activity | Reference |
|---|---|---|---|---|
| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Benzothiazole, thiophene, or p-fluorophenyl moieties | Bacteria and Fungi | Good to High | nih.gov |
| 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 2-nitro-phenyl at position 5 | Gram-positive and Gram-negative bacteria | Good | |
| 7-Amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Varied aryl substituents | Herpes Simplex Virus (HSV) | Good | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Specific substitutions identified via in-silico studies | SARS-CoV-2 Mpro | Promising (in-silico) | irispublishers.com |
Biological Activities and Pharmacological Applications of Pyrido 2,3 D Pyrimidine 2,4 1h,3h Dione
Enzyme Inhibition Studies
Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been the subject of numerous studies to evaluate their potential as inhibitors of various key enzymes involved in pathological processes.
Protoporphyrinogen (B1215707) oxidase (PPO) is a crucial enzyme in the biosynthesis pathway of both chlorophyll (B73375) and heme. researchgate.net Its inhibition leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX, a photosensitizing molecule that causes oxidative damage and cell death, a mechanism exploited for herbicidal activity. researchgate.netbohrium.com
In the search for new PPO inhibitors, a series of novel hybrids combining pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone (B8607429) were designed and synthesized. bohrium.com Several of these compounds demonstrated potent inhibitory activity against tobacco PPO (mtPPO). bohrium.com Notably, compound 11q , identified as 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] derpharmachemica.comcup.edu.inoxazin-6-yl)-1-methylthis compound, was found to be the most potent in the series. bohrium.com It exhibited a K_i value of 0.0074 μM, indicating an inhibitory potency approximately six times greater than that of the commercial herbicide flumioxazin (B1672886) (K_i = 0.046 μM). bohrium.com This compound also showed a broad spectrum of weed control in both pre- and post-emergence applications. bohrium.com
Table 1: PPO Inhibition by this compound Derivatives
| Compound | Target Enzyme | K_i (μM) | Reference Compound | Reference K_i (μM) |
|---|
| 11q | Tobacco PPO (mtPPO) | 0.0074 | Flumioxazin | 0.046 |
PIM-1 kinase is a serine/threonine kinase that is highly expressed in various cancers and plays a role in carcinogenesis, cell cycle progression, and cell survival, making it an attractive target for cancer therapy. rsc.org
A series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their ability to inhibit PIM-1 kinase. cup.edu.inresearchgate.net The results were highly promising, with several compounds showing potent inhibition. cup.edu.inresearchgate.net Specifically, compounds 4 and 10 demonstrated IC₅₀ values of 11.4 nM and 17.2 nM, respectively. cup.edu.inresearchgate.net This level of potency is comparable to, and in the case of compound 4 , slightly better than the well-known kinase inhibitor staurosporine, which had an IC₅₀ of 16.7 nM in the same assay. cup.edu.inresearchgate.net Further investigation showed that compound 4 could significantly induce apoptosis in MCF-7 breast cancer cells. cup.edu.inresearchgate.net
Table 2: PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | PIM-1 Inhibition IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|
| 4 | 11.4 | Staurosporine | 16.7 |
| 10 | 17.2 | Staurosporine | 16.7 |
| 6 | 34.6 | Staurosporine | 16.7 |
| 11 | 21.4 | Staurosporine | 16.7 |
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, pyrimidines, and certain amino acids. derpharmachemica.comgsconlinepress.com Inhibition of DHFR disrupts DNA synthesis and cell replication, making it a well-established target for anticancer and antimicrobial agents. derpharmachemica.com
The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for the development of DHFR inhibitors. derpharmachemica.comgsconlinepress.com One study reported a pyrido[2,3-d]pyrimidine derivative, compound 115 , which exhibited an IC₅₀ of 6.5 μM against DHFR, a value close to that of the established drug Methotrexate (MTX) (IC₅₀ = 5.57 μM). derpharmachemica.com In another study focusing on opportunistic infections, a series of N⁶-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines were synthesized. bohrium.com Compound 26 from this series was identified as a highly selective and potent inhibitor of Pneumocystis jirovecii DHFR (pjDHFR). bohrium.com
Table 3: DHFR Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
|---|---|---|---|---|
| 115 | DHFR | 6.5 | Methotrexate (MTX) | 5.57 |
| 26 | pjDHFR | Not specified | Not specified | Not specified |
Cyclooxygenase-2 (COX-2) is an enzyme that is typically overexpressed in inflammatory conditions and various cancers. derpharmachemica.comgsconlinepress.com It mediates inflammatory processes that contribute to the progression of malignancies, making selective COX-2 inhibitors valuable as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. derpharmachemica.comgsconlinepress.com
The this compound scaffold has been identified as a promising template for developing new COX-2 inhibitors. derpharmachemica.combohrium.com Through virtual screening against the COX-2 active site, the compound 3-ethyl-5-methyl-7-phenylthis compound (1) was identified as a potential inhibitor. derpharmachemica.combohrium.com Subsequent biological evaluation in a rat paw edema model confirmed its moderate in vivo anti-inflammatory activity, with 60% edema inhibition at a dose of 10 mg/kg. derpharmachemica.combohrium.com Based on this lead, further analogues were designed and synthesized, some of which demonstrated higher potency than the standard drug indomethacin (B1671933) and exhibited greater gastric safety, suggesting a selective mechanism of action on COX-2. derpharmachemica.combohrium.com
Table 4: Anti-Inflammatory Activity of a this compound Derivative
| Compound | Assay | Result |
|---|
| 3-ethyl-5-methyl-7-phenylthis compound (1) | Rat Paw Edema Inhibition | 60% at 10 mg/kg |
Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical protein kinase that regulates protein synthesis by phosphorylating and inactivating eEF-2. science.gov This action helps conserve energy and amino acids under stress conditions, and its inhibition is being explored as a therapeutic strategy, particularly in cancer. science.gov
A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eEF-2K. science.gov The study identified two lead molecules, compounds 6 and 9 , as the most effective inhibitors in the series. science.gov Compound 6 showed an IC₅₀ value of 420 nM, while compound 9 had an IC₅₀ of 930 nM. science.gov Further studies in MDA-MB-231 breast cancer cells confirmed that compound 6 significantly reduced eEF-2K activity. science.gov
Table 5: eEF-2K Inhibition by Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | eEF-2K Inhibition IC₅₀ (nM) |
|---|---|
| 6 | 420 |
| 9 | 930 |
Tyrosine Kinase Inhibition (e.g., PDGFr, FGFr, EGFRWT, EGFRT790M)
Derivatives of the pyrido[2,3-d]pyrimidine-4(3H)-one moiety have been investigated as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. bldpharm.com These compounds are designed to target both the wild-type (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors. bldpharm.comnih.gov The pyrido[2,3-d]pyrimidine core acts as a scaffold to which various substituents can be attached to optimize binding to the ATP-binding site of the kinase domain.
In one study, novel pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) structures were synthesized and evaluated as EGFR kinase inhibitors. nih.gov One of the most promising compounds from the thieno[3,2-d]pyrimidine series, a close structural analogue, demonstrated potent inhibitory activity against EGFRL858R/T790M with an IC₅₀ value of 13 nM and exhibited over 76-fold selectivity for the mutant over the wild-type EGFR. nih.gov This highlights the potential of this heterocyclic system to generate highly specific kinase inhibitors.
Furthermore, the broader class of pyrido[2,3-d]pyrimidines has been explored for its inhibitory activity against other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). nih.gov Non-selective first-generation FGFR inhibitors often target the ATP binding sites of other tyrosine kinases like VEGFR, PDGFR, and EGFR. nih.gov
Table 1: EGFR Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Analogues
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line(s) | Reference |
|---|---|---|---|---|
| B1 (Thieno[3,2-d]pyrimidine derivative) | EGFRL858R/T790M | 13 | H1975 | nih.gov |
| Compound V (1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRWT, EGFRT790M | Potent | - | bldpharm.com |
| Compound VII (pyrimidine-5-carbonitrile derivative) | EGFRWT, EGFRT790M | High | HCT-116, HepG-2, MCF-7 | bldpharm.com |
Phosphatidylinositol-3-kinase (PI3K) and mTOR Inhibition
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR. researchgate.netnih.gov The morpholine (B109124) ring is a common feature in many PI3K/Akt/mTOR inhibitors, and its incorporation into the pyrido[2,3-d]pyrimidine scaffold has yielded compounds with significant activity. researchgate.net
For instance, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a related isomer, were synthesized and showed dual inhibitory activity against PI3K and mTOR. nih.gov By keeping the 2-(3-hydroxyphenyl) and 4-morpholinyl groups constant, modifications at the C-7 position were explored to enhance potency and selectivity. nih.gov Several of these novel derivatives displayed IC₅₀ values for PI3Kα in the low nanomolar range (3-10 nM). nih.gov
Another study focused on pyrido[2,3-d]pyrimidine-2,4-diamines as selective mTOR inhibitors. researchgate.net These compounds demonstrated good selectivity over other members of the PI3K-related kinase family and exhibited antiproliferative activity in cellular assays by inhibiting both mTORC1 and mTORC2 complexes. researchgate.net
Table 2: PI3K/mTOR Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target(s) | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|---|
| 2,4,7-Trisubstituted pyrido[3,2-d]pyrimidines | PI3Kα, mTOR | 2-(3-hydroxyphenyl), 4-morpholinyl | IC₅₀ (PI3Kα) = 3-10 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR (selective) | Diamine substitutions | Inhibition of mTORC1 and mTORC2 | researchgate.net |
p38 Mitogen-Activated Protein Kinases (MAPK14) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for various inflammatory diseases. Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p38 kinase. bldpharm.com Specifically, trisubstituted 8H-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified for the treatment of diseases mediated by CSBP/p38 kinase. chemsrc.com
While specific IC₅₀ values for this compound are not extensively detailed in the provided search results, the patent literature points towards the potential of this scaffold in developing p38 kinase inhibitors.
RAF-MEK-ERK Pathway Blockade
The RAF-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, and its constitutive activation is a hallmark of many cancers. Blockade of this pathway is a validated therapeutic strategy. A series of novel this compound derivatives have been designed and synthesized as blockers of the RAF-MEK-ERK signaling pathway.
One particularly potent compound, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m) , demonstrated excellent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), A375 (melanoma), SK-MEL-2 (melanoma), and SK-HEP-1 (liver cancer). Mechanistic studies revealed that this compound suppresses cell migration, induces apoptosis, and decreases the levels of phosphorylated MEK and ERK in a dose-dependent manner.
Table 3: Antiproliferative Activity of Compound 14m
| Cell Line | Cancer Type | Antiproliferative Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | Excellent | ↓ p-MEK, ↓ p-ERK, Apoptosis induction | |
| A375 | Melanoma | Excellent | ↓ p-MEK, ↓ p-ERK, Apoptosis induction | |
| SK-MEL-2 | Melanoma | Excellent | ↓ p-MEK, ↓ p-ERK, Apoptosis induction | |
| SK-HEP-1 | Liver Cancer | Excellent | ↓ p-MEK, ↓ p-ERK, Apoptosis induction |
Thymidylate Kinase (TMPKmt) and Flavin-Dependent Thymidylate Synthase (ThyX) Inhibition
The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antibacterial targets. Flavin-dependent thymidylate synthase (ThyX), an enzyme essential for DNA synthesis in many prokaryotes but absent in humans, is an attractive target. Pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, which are structurally related to the pyrido[2,3-d]pyrimidine core, have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis ThyX. One compound in this series, 23a , showed the highest inhibition of 84.3% at a concentration of 200 µM.
Additionally, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been investigated for their ability to inhibit thymidylate kinase, another crucial enzyme in nucleotide synthesis, particularly in the context of anti-leishmanial and anti-tuberculosis activity.
Table 4: Inhibition of ThyX and Related Enzymes
| Compound Class/ID | Target Enzyme | Organism | Inhibitory Activity | Reference |
|---|---|---|---|---|
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues (e.g., 23a) | ThyX | Mycobacterium tuberculosis | 84.3% inhibition at 200 µM | |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Thymidylate Kinase | Leishmania donovani, Mycobacterium tuberculosis | Active |
α-Amylase and α-Glucosidase Inhibitory Activity
Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes. While direct studies on this compound are limited, research on the closely related pyrano[2,3-d]pyrimidine scaffold has shown promising results.
A series of hybrid compounds featuring a 4H-pyrano[2,3-d]pyrimidine core linked to a 1,2,3-triazole ring were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. These compounds exhibited IC₅₀ values in the micromolar range, with one ethyl ester derivative (8m ) being the most potent α-amylase inhibitor (IC₅₀ = 103.63±1.13 μM) and another (8t ) showing the highest activity against α-glucosidase (IC₅₀ = 45.63±1.14 μM).
Table 5: α-Amylase and α-Glucosidase Inhibition by Pyrano[2,3-d]pyrimidine Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8m | α-Amylase | 103.63 ± 1.13 | |
| 8t | α-Glucosidase | 45.63 ± 1.14 |
Urease Inhibitory Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. A series of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines, which are complex derivatives of the pyrido[2,3-d]pyrimidine system, have been synthesized and identified as potent urease inhibitors. researchgate.net
These compounds were tested against Jack bean urease, and several derivatives showed significantly greater potency than the standard inhibitor, hydroxyurea (B1673989). researchgate.net The most active compound, 4a , exhibited an IC₅₀ value of 1.94 µM, which is substantially lower than that of hydroxyurea (IC₅₀ = 100 µM). researchgate.net This highlights the potential of the pyrido[2,3-d]pyrimidine scaffold in developing effective urease inhibitors.
Table 6: Urease Inhibitory Activity of Spiro Indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indoline Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Standard Inhibitor (Hydroxyurea) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4a | Jack bean urease | 1.94 | 100 | researchgate.net |
| 4b | Jack bean urease | 4.35 | 100 | researchgate.net |
| 4d | Jack bean urease | 5.557 | 100 | researchgate.net |
| 4e | Jack bean urease | 7.44 | 100 | researchgate.net |
| 7a | Jack bean urease | 14.46 | 100 | researchgate.net |
Cellular and In Vivo Biological Effects
The core structure of this compound serves as a scaffold for the development of various derivatives with significant pharmacological potential. Research has primarily focused on the biological impact of these substituted analogs, shedding light on the possible activities of the parent compound.
Anticancer and Antiproliferative Activities
Derivatives of this compound have demonstrated notable effects against cancer cells, primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
The induction of apoptosis is a key mechanism for effective anticancer agents. Studies on derivatives of this compound have shown promising results in this area. For instance, certain derivatives have been found to trigger apoptosis in the human breast cancer cell line MCF-7. googleapis.com This is often achieved through the activation of key effector proteins like caspases.
One notable derivative, 1-benzyl-5-(4-methylphenyl)this compound (CB13), has been shown to inhibit cell growth and enhance the activity of caspase-3 and caspase-9, crucial executioners of the apoptotic pathway. researchgate.net Another study reported that a different derivative induced apoptosis in MCF-7 cells by activating caspase-3 and upregulating the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl2. researchgate.net
A separate series of novel this compound derivatives also exhibited excellent antiproliferative activity against MCF-7 and other cancer cell lines, with the mechanism linked to the induction of apoptosis. google.com
Table 1: Apoptotic Activity of Selected this compound Derivatives in MCF-7 Cells
| Compound/Derivative | Mechanism of Apoptosis Induction | Reference |
| Derivative 4 | Activation of apoptosis, increasing total apoptosis significantly compared to control. googleapis.com | googleapis.com |
| Derivative 8d | Induction of apoptosis via activation of CASP3, Bax, and p53, and downregulation of Bcl2. researchgate.net | researchgate.net |
| Derivative 14m | Induction of cancer cell death via apoptosis. google.com | google.com |
In addition to inducing apoptosis, another critical anticancer strategy is to halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. Various derivatives of this compound have been shown to arrest the cell cycle at different phases.
For example, some derivatives have been reported to cause cell cycle arrest at the G1 phase in MCF-7 cells. googleapis.com This is a critical checkpoint that prevents cells with damaged DNA from entering the synthesis phase. The mechanism for this arrest often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. researchgate.net Other derivatives have been found to arrest the cell cycle at the G2/M phase, preventing the cell from entering mitosis. google.com
Table 2: Cell Cycle Inhibition by Selected this compound Derivatives
| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest | Reference |
| Derivative 4 | MCF-7 | G1 phase | googleapis.com |
| Derivative 8d | MCF-7 | Not specified | researchgate.net |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | Not specified | G2/M phase | google.com |
To better mimic the three-dimensional environment of solid tumors, researchers utilize tumor spheroid assays. These 3D models provide more physiologically relevant information on drug efficacy.
A study investigating a series of novel this compound derivatives demonstrated the potent ability of one such derivative, compound 14m, to inhibit the growth of SK-HEP-1 spheroidal models. google.com This indicates that these compounds can effectively penetrate and act on cancer cells within a more complex tumor-like structure.
Anti-inflammatory Properties
The Pyrido[2,3-d]pyrimidine scaffold is also associated with anti-inflammatory effects. Inflammation is a critical component of many diseases, including cancer.
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. While data on the parent compound is limited, studies on its derivatives have shown positive results.
One study reported that a 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-one derivative exhibited significant anti-inflammatory activity, showing 50% and 65% inhibition in this model. A review on the anti-inflammatory activities of pyrimidines also highlights the potential of the pyrido[2,3-d]pyrimidine scaffold in this therapeutic area.
Table 3: Anti-inflammatory Activity of a Pyrido[2,3-d]pyrimidine Derivative
| Compound/Derivative | Model | Anti-inflammatory Activity | Reference |
| 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-one derivative | Carrageenan-induced paw edema | 50% and 65% inhibition |
Gastric Safety Profiles
Information regarding the specific gastric safety profiles of this compound and its derivatives is not extensively detailed in the reviewed literature. However, the development of new chemical entities often includes assessments of their gastrointestinal effects, particularly for compounds intended for oral administration.
Antimicrobial and Antiviral Activities
The Pyrido[2,3-d]pyrimidine scaffold is a "privileged nucleus" in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic properties, including antimicrobial and antiviral effects. nih.govnih.gov The fusion of the pyrimidine (B1678525) ring, a key component of nucleobases, with a pyridine (B92270) ring results in a versatile structure for developing new anti-infective agents. nih.govresearchgate.net The biological activity of these compounds can be enhanced by the addition of various organic groups, such as amino, hydroxy, and methoxy (B1213986) groups. nih.gov
Research has demonstrated that derivatives of this scaffold possess a broad spectrum of activity. For instance, a series of 2-thioxodihydropyrido[2,3-d]pyrimidines showed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 μg/mL and reasonable antifungal activity. nih.gov Certain derivatives have been synthesized and tested against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. researchgate.net Furthermore, some compounds in this class have shown promising results against viral targets. researchgate.net The geometry conferred by the pyridine nucleus, combined with other heterocyclic systems, is crucial for its interaction with specific proteins, defining its antimicrobial and antiviral selectivity. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Tested Against | Activity Range (MIC) | Reference |
| 2-thioxodihydropyrido[2,3-d]pyrimidines | Broad spectrum bacteria | 0.49-7.81 μg/mL | nih.gov |
| 2-thioxodihydropyrido[2,3-d]pyrimidines | Fungi | 1.95-31.25 μg/mL | nih.gov |
| 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi | Significant activity reported | researchgate.net |
| Pyridothienopyrimidine-2,4(1H,3H)-diones | Various bacterial strains | 64 to >128 μg/mL | nih.gov |
| Spiro cycloalkane-pyridothienopyrimidines | Various bacterial strains | 4 to 32 μg/mL | nih.gov |
Antileishmanial and Antitubercular Activities
Derivatives of this compound have emerged as a promising class of agents against both leishmaniasis and tuberculosis. nih.gov In one study, several synthesized compounds demonstrated exceptional in vitro antileishmanial activity against Leishmania donovani promastigotes, with IC₅₀ values significantly better than the standard drug, pentostam. nih.gov
The antitubercular potential of this scaffold is also noteworthy. Several compounds have shown significant activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov A separate study focused on 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds reported a novel class of anti-TB agents. nih.gov Specific isomers of these compounds displayed potent activity against both the H37Rv strain and multidrug-resistant M. tuberculosis (MDR-Mtb), along with favorable metabolic stability and oral bioavailability. nih.gov The general class of uracil (B121893) derivatives, a core component of the title compound, has also been recognized for its anti-tubercular and anti-leishmanial properties. wikipedia.org
Table 2: Antileishmanial and Antitubercular Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Compounds 3, 12, 13) | Leishmania donovani | IC₅₀ | 10.23 - 15.58 µg/mL | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Compounds 3, 7, 8, 9, 12) | Mycobacterium tuberculosis H37Rv | MIC₁₀₀ | 25 µg/mL | nih.gov |
| R-isomer 5bb | Mycobacterium tuberculosis H37Rv | MIC | 0.03-0.06 μg/mL | nih.gov |
| R-isomer 5jb | Mycobacterium tuberculosis H37Rv | MIC | 0.03-0.06 μg/mL | nih.gov |
| R-isomer 5bb | MDR-Mtb | MIC | 0.125-0.06 μg/mL | nih.gov |
| R-isomer 5jb | MDR-Mtb | MIC | 0.125-0.06 μg/mL | nih.gov |
Herbicidal Efficacy
The this compound scaffold has been successfully utilized to develop potent herbicides. nih.govmdpi.com A series of novel hybrids combining this scaffold with benzoxazinone were designed as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). nih.gov One of the most potent compounds from this series, 11q, demonstrated significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin. nih.gov This compound exhibited a strong, broad-spectrum weed control with both post- and pre-emergence applications. nih.gov
Another study reported a series of new Pyrido[2,3-d]pyrimidine derivatives with good herbicidal activity against monocotyledonous plants like bentgrass. mdpi.com The most active compound, 2o, showed efficacy comparable to commercial herbicides. mdpi.com Uracil derivatives, in general, are used as antiphotosynthetic herbicides to control weeds in a variety of crops. wikipedia.org
Table 3: Herbicidal Activity of Selected this compound Derivatives
| Compound | Target | Activity Metric (Ki) | Herbicidal Activity | Reference |
| 11q | Tobacco PPO | 0.0074 μM | Strong, broad-spectrum weed control at 37.5-150 g ai/ha | nih.gov |
| 2o | Bentgrass | Not specified | Activity comparable to commercial herbicides (clomazone, flumioxazin) | mdpi.com |
Pharmacological Mechanisms
Molecular Target Identification and Validation
The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets.
Enzyme Inhibition in Pathogens: For their antileishmanial and antitubercular effects, molecular modeling studies suggest that these compounds interact with the binding sites of crucial enzymes like dihydrofolate reductase (DHFR), pteridine (B1203161) reductase, and thymidylate kinase. nih.gov Another key target in Mycobacterium tuberculosis is the flavin-dependent thymidylate synthase (ThyX). mdpi.com
Cancer-Related Kinases: In oncology, derivatives of this scaffold have been identified as potent inhibitors of several kinases. A notable target is the eukaryotic elongation factor-2 kinase (eEF-2K), which is upregulated in many malignant cells. nih.gov A library of Pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eEF-2K, with some compounds showing significant potency. nih.gov Other research has focused on developing these compounds as inhibitors of tyrosine kinases and as blockers of the RAF-MEK-ERK signaling pathway. nih.govnih.gov
Herbicidal Target: In the context of herbicidal activity, the primary molecular target identified is protoporphyrinogen oxidase (PPO). nih.govmdpi.com Docking studies have provided strong evidence that these compounds act as PPO inhibitors. mdpi.com
Biochemical Pathway Modulation
The interaction of this compound derivatives with their molecular targets leads to the modulation of critical biochemical pathways.
RAF-MEK-ERK Signaling Pathway: A significant mechanism of action for the antitumor activity of certain derivatives is the blockade of the RAF-MEK-ERK (ERK1/2) signaling pathway. nih.gov Constitutive activation of this pathway is common in many tumors, and its inhibition can reduce tumor growth. nih.gov One derivative, compound 14m, was shown to suppress cell migration and induce apoptosis by decreasing the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov
Protein Synthesis Regulation: By inhibiting eEF-2K, these compounds can interfere with the regulation of protein synthesis. nih.gov eEF-2K plays a role in protecting cells from nutrient deprivation, a pathway that cancer cells can exploit. Inhibition of this kinase can thus disrupt the adaptation of cancer cells to metabolic stress. nih.gov
Folate and Nucleotide Synthesis Pathways: The inhibition of enzymes like dihydrofolate reductase, pteridine reductase, and thymidylate kinase disrupts essential metabolic pathways in pathogens like Leishmania and Mycobacterium, which is the basis for the antileishmanial and antitubercular activities of these compounds. nih.gov
Interaction with Biological Systems
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various derivatives that interact with a wide range of biological targets. These interactions are primarily driven by the molecule's ability to act as a kinase inhibitor, interfering with signaling pathways crucial for cell proliferation and survival. Research has demonstrated that derivatives of this compound exhibit significant activity against several key enzymes and cellular processes involved in cancer and other diseases. researchgate.net
Enzyme Inhibition
A primary mechanism through which this compound derivatives exert their effects is through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding sites on various protein kinases. mdpi.com This leads to the disruption of signaling cascades that are often hyperactivated in cancer cells.
Eukaryotic Elongation Factor-2 Kinase (eEF-2K): This kinase is involved in regulating protein synthesis and is a target for cancer therapy. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for their inhibitory activity against eEF-2K. nih.gov Structural modifications at different positions of the core structure were explored to understand the structure-activity relationships (SAR). nih.gov Notably, compounds 6 and 9 in the study were identified as the most potent molecules in the series, significantly reducing eEF-2K activity in MDA-MB-231 breast cancer cells. nih.gov Docking studies suggested that these compounds bind within the catalytic domain of eEF-2K. nih.gov
Epidermal Growth Factor Receptor (EGFR): Both wild-type (EGFRWT) and mutant (EGFRT790M) forms of EGFR are key targets in cancer treatment. A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed to possess the essential pharmacophoric features of EGFR inhibitors. nih.gov Several of these compounds showed high cytotoxic activity against various cancer cell lines. nih.gov Specifically, compounds 8a , 8b , and 9a from the study were found to have the highest activity and were further evaluated for their ability to inhibit EGFR. nih.gov
PIM-1 Kinase: The PIM family of serine/threonine kinases is implicated in the regulation of cell survival and proliferation, making PIM-1 a valuable target for anticancer drugs. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase. rsc.org In one study, compounds 4 and 10 demonstrated potent PIM-1 kinase inhibition with IC₅₀ values in the nanomolar range, comparable to the known inhibitor staurosporine. rsc.org Molecular docking studies confirmed that the lead compound 4 binds effectively within the PIM-1 protein's active site. rsc.org
Inhibitory Activities of this compound Derivatives Against Kinases
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| Compound 6 | eEF-2K | 420 nM | nih.gov |
| Compound 9 | eEF-2K | 930 nM | nih.gov |
| Compound 4 | PIM-1 | 11.4 nM | rsc.org |
Cellular Pathway Modulation
Beyond direct enzyme inhibition, these compounds modulate complex cellular signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
RAF-MEK-ERK Pathway: The constitutive activation of the RAF-MEK-ERK (ERK1/2) signaling pathway is a common feature in many cancers. nih.gov A novel series of this compound derivatives were developed as blockers of this pathway. The target compound 14m from this series displayed excellent antiproliferative activity against MCF-7, A375, SK-MEL-2, and SK-HEP-1 cancer cells. nih.gov Mechanistic studies revealed that compound 14m suppresses cancer cell migration, induces apoptosis, and decreases the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov
Apoptosis and Cell Cycle Arrest: A frequent outcome of treating cancer cells with this compound derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, a derivative known as compound 4 was found to significantly activate apoptosis in MCF-7 breast cancer cells. rsc.org This compound was also observed to arrest the cell cycle at the G1 phase. rsc.org Similarly, other derivatives have been shown to induce apoptosis in HT-29 and T-24 cancer cell lines, often associated with an increase in caspase-3 levels. researchgate.net Another study found that a specific derivative arrested the cell cycle at the G2/M phase. nih.gov
Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Activity/IC₅₀ | Reference |
|---|---|---|---|
| Compound 14m | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Excellent antiproliferative activity | nih.gov |
| Compound 8a | A-549 (Lung Cancer) | 16.2 µM | nih.gov |
| Compound 8b | A-549 (Lung Cancer) | 16 µM | nih.gov |
| Compound 8d | A-549 (Lung Cancer) | 7.23 µM | nih.gov |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 µM | rsc.org |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 µM | rsc.org |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 µM | rsc.org |
Computational and Theoretical Studies on Pyrido 2,3 D Pyrimidine 2,4 1h,3h Dione
Molecular Docking Simulations
Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a ligand to a protein target. For Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity.
Docking simulations have successfully elucidated the binding modes of various this compound analogues with several key protein targets. For instance, a series of 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were docked against a Kinase 1 inhibitor target (PDB ID: 2YEX). tandfonline.com The results indicated strong binding affinities, with calculated binding energies ranging from -10.33 to -11.66 kcal/mol. tandfonline.com Notably, compound 5c in the series, which contains an electron-withdrawing group, exhibited the most favorable binding energy of -11.66 kcal/mol. tandfonline.com
In another study, derivatives were evaluated as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K). A homology model of eEF-2K was used to dock compound 6 (A-484954) , revealing its binding mode within the catalytic domain of the kinase. nih.gov Furthermore, docking studies of derivatives against Epidermal Growth Factor Receptor (EGFR), including both wild-type (WT) and mutant (T790M) forms, have been performed to rationalize their anticancer activity. nih.gov Virtual screening has also identified a this compound derivative as a potential inhibitor of cyclooxygenase-2 (COX-2). derpharmachemica.com
While not a direct analogue, studies on the closely related pyrano[2,3-d]pyrimidine-2,4-dione scaffold against Poly(ADP-ribose) polymerase-1 (PARP-1) offer insights into the likely interactions of the shared pyrimidine-dione core. rsc.orgnih.gov In these simulations, the pyrimidine-dione scaffold consistently occupies the nicotinamide-binding (NI) site of the enzyme. rsc.orgnih.gov This highlights the core's importance in anchoring the molecule to the active site. nih.gov
| Compound Class | Protein Target | PDB ID | Key Findings |
|---|---|---|---|
| 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidinediones | Kinase 1 Inhibitor Target | 2YEX | Compound 5c showed the best binding energy (-11.66 kcal/mol). tandfonline.com |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K (Homology Model) | N/A | Compound 6 (A-484954) docked into the catalytic domain. nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT & EGFRT790M | Not Specified | Binding modes were examined to explain inhibitory activity. nih.gov |
| 3-ethyl-5-methyl-7-phenylthis compound | COX-2 | Not Specified | Identified as a potential inhibitor through virtual screening. derpharmachemica.com |
| Pyrano[2,3-d]pyrimidine-2,4 dione (B5365651) analogues (related scaffold) | PARP-1 | 5DS3 | Pyrimidine-dione scaffold occupies the NI-site, mimicking reference inhibitors. rsc.orgnih.gov |
Active site analysis reveals the specific amino acid residues that are critical for the interaction between the ligand and the protein. In the docking studies of pyrano[2,3-d]pyrimidine analogues with PARP-1, several key residues in the active site were identified. rsc.orgnih.gov The scaffold consistently interacted with Serine 904 (Ser904) and Glycine 863 (Gly863). rsc.orgnih.gov Furthermore, π-π stacking interactions were observed with Tyrosine 907 (Tyr907) and Histidine 862 (His862). rsc.orgnih.gov
For the isomeric pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase, docking identified Glycine 605 (Gly605) as a crucial residue for hydrogen bonding. mdpi.com The analysis also revealed a hydrophobic pocket formed by residues Cysteine 604 (Cys604), Isoleucine 607 (Ile607), Valine 539 (Val539), Alanine 551 (Ala551), and Leucine 654 (Leu654), which contributes to the stable binding of the ligand. mdpi.com
| Protein Target | Key Active Site Residues | Interaction Type |
|---|---|---|
| PARP-1 (with related scaffold) | Gly863, Ser904 | Hydrogen Bonding rsc.orgnih.gov |
| His862, Tyr907 | π-π Stacking rsc.orgnih.gov | |
| Mps1 (with isomeric scaffold) | Gly605 | Hydrogen Bonding mdpi.com |
| Val539, Ala551, Cys604, Ile607, Leu654 | Hydrophobic Pocket mdpi.com |
The stability of the ligand-protein complex is primarily governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. Docking studies consistently show that the this compound core is an effective hydrogen-bonding motif. For the related pyrano-pyrimidine analogues targeting PARP-1, the carbonyl group of the dione ring forms a hydrogen bond with Ser904, while both the carbonyl group and the NH moiety of the ring form two characteristic hydrogen bonds with Gly863. rsc.orgnih.gov
Similarly, in studies of an isomeric scaffold with Mps1 kinase, all tested inhibitors formed stable hydrogen bonds with the backbone of Gly605, indicating this is a critical anchor point for binding. mdpi.com Hydrophobic interactions also play a vital role. The aromatic rings of the pyrido-pyrimidine derivatives and their substituents engage in favorable hydrophobic contacts. For example, π-π stacking interactions with the aromatic side chains of Tyr907 and His862 in the PARP-1 active site contribute significantly to binding affinity. rsc.orgnih.gov In the Mps1 active site, a well-defined hydrophobic pocket enhances the binding stability of the ligand. mdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand-protein complex over time. This technique is used to assess the stability of the binding mode and analyze conformational changes.
MD simulations have been employed to validate the stability of docked poses of related pyridopyrimidine inhibitors. In a study on Mps1 kinase inhibitors with a pyrido[3,4-d]pyrimidine core, MD simulations were performed on four different ligand-protein complexes to assess their dynamic behavior. mdpi.com The stability of the interaction was confirmed by analyzing the hydrogen bond occupancy over the course of the simulation. The results showed that the hydrogen bond formed between the inhibitors and residue Gly605 was stably maintained, confirming its importance for substrate binding. mdpi.com This dynamic stability is a key indicator that the computationally predicted binding mode is physically reasonable and likely to persist under physiological conditions.
MD simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding. The network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, is crucial for maintaining the protein's functional conformation and the ligand's bound state. mdpi.com In the Mps1 study, simulations revealed that the hydrophobic pocket created by residues Cys604, Ile607, and others, served to securely hold the ligand, thereby enhancing the stability of its bound conformation. mdpi.com The analysis of the trajectory from MD simulations can confirm whether the ligand remains within the binding pocket or if it undergoes significant conformational shifts that might affect its inhibitory activity.
Quantum Chemical Calculations and DFT Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. These computational methods provide insights into the molecule's behavior at a subatomic level, which is crucial for understanding its chemical properties and potential biological activity.
Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org The energy and shape of these frontier orbitals are key predictors of a molecule's reactivity and its ability to interact with biological targets. wikipedia.org
For pyrimidine (B1678525) derivatives, the HOMO energy indicates the capacity to donate electrons, while the LUMO energy signifies the ability to accept electrons. irjweb.com In computational studies of 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, DFT calculations have been used to determine these properties. The analysis helps in understanding how different substituents on the pyrido[2,3-d]pyrimidine (B1209978) core influence its electronic characteristics and, consequently, its reactivity. researchgate.net
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.26 | Highest Occupied Molecular Orbital; indicates electron-donating capability. irjweb.com |
Energy Gap Analysis and Electron Transition
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter derived from FMO theory. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to move an electron from the HOMO to the LUMO, facilitating electronic transitions.
Theoretical calculations have shown that the HOMO-LUMO gap is a key factor in determining the stability and reactivity of pyrido[2,3-d]pyrimidine derivatives. researchgate.net A larger energy gap implies greater stability. This analysis is crucial for predicting whether the formation of certain isomers or reaction products is thermodynamically or kinetically favored. researchgate.net For instance, a study confirmed that the formation of a specific pyrido[2,3-d]pyrimidine derivative was thermodynamically controlled due to its greater HOMO-LUMO gap compared to a potential alternative product. researchgate.net
Total Energy Calculations
Total energy calculations using DFT methods are employed to determine the relative stability of different molecular conformations or isomers. In the context of pyrido[2,3-d]pyrimidine synthesis, these calculations can predict the most likely reaction pathway by comparing the total energy of the transition states leading to different products. researchgate.net For example, calculations for related derivatives showed a significant energy difference (e.g., 4.206 kcal/mol) between the transition states of two possible products, confirming that the formation of the lower-energy product is kinetically controlled. researchgate.net These findings are vital for understanding the regiospecificity observed in the synthesis of these complex heterocyclic systems. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a computational approach used in drug discovery to assess the pharmacokinetic and safety properties of a compound. For derivatives of this compound, these predictions are vital for evaluating their potential as orally active drug candidates. tandfonline.comfigshare.com Studies on a series of 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have utilized ADMET prediction tools to analyze their drug-like properties. tandfonline.comfigshare.com The results from these in silico studies suggested that the synthesized compounds are likely to be orally active, supporting their potential for further development as therapeutic agents. figshare.comtandfonline.com
Table 2: Predicted ADMET Properties for Pyrido[2,3-d]pyrimidine Analogues (Note: This table represents typical parameters evaluated in ADMET studies for this class of compounds.)
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Oral Bioavailability | Good | Indicates potential for oral administration. figshare.com |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests potential for CNS or non-CNS targeting depending on the value. |
| CYP2D6 Inhibition | Non-inhibitor | Predicts lower risk of drug-drug interactions involving this key metabolic enzyme. |
| Hepatotoxicity | Low risk | Indicates a lower likelihood of causing liver damage. |
Homology Modeling of Target Proteins
When an experimental 3D structure of a target protein is unavailable, homology modeling provides a valuable alternative for structure-based drug design. nih.gov This computational technique constructs a 3D model of a target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov
This approach has been successfully applied in studies involving this compound derivatives. For instance, to understand the mechanism of action of these compounds as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a homology model of eEF-2K was generated. nih.gov A specific derivative, compound 6 , was then docked into the catalytic domain of this model. nih.gov This docking study provided crucial insights into the binding interactions between the inhibitor and the kinase, helping to explain the structure-activity relationships observed in the series and guiding the design of more potent inhibitors. nih.gov The quality and accuracy of the homology model are critical, as they directly impact the reliability of the docking simulations and the resulting hypotheses about ligand binding. nih.gov
Advanced Research Applications and Drug Discovery Principles
Lead Identification and Optimization
The journey from a chemical scaffold to a viable drug candidate begins with lead identification and subsequent optimization. For the pyrido[2,3-d]pyrimidine (B1209978) core, this process has been exemplified by the discovery of potent kinase inhibitors. Initial screening of chemical libraries identified the pyrido[2,3-d]pyrimidine core as a novel class of tyrosine kinase inhibitors. embopress.orgembopress.org This foundational discovery paved the way for extensive chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Molecular modeling and structural biology have been instrumental in the rational design of analogs based on the pyrido[2,3-d]pyrimidine scaffold. A prime example is the development of PD173074, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. embopress.orgnih.gov The crystal structure of PD173074 in complex with the tyrosine kinase domain of FGFR1, resolved at 2.5 Å, provided critical insights into its binding mode. embopress.orgnih.gov
This structural data revealed a high degree of surface complementarity between PD173074 and the hydrophobic, ATP-binding pocket of FGFR1, which accounts for the inhibitor's potency and selectivity. embopress.orgnih.gov The inhibitor sits (B43327) in the ATP-binding cleft between two structural lobes characteristic of tyrosine kinases. umich.edu Specific molecular interactions underpinning this high-affinity binding have been meticulously mapped. umich.edu
Table 1: Key Molecular Interactions of PD173074 with FGFR1 Tyrosine Kinase Domain
| Interacting Part of PD173074 | Type of Interaction | Interacting FGFR1 Residues |
| Pyrido[2,3-d]pyrimidine ring system | Hydrophobic Contact | Leu-484, Ala-512, Tyr-563, Ala-564, Leu-630 |
| Pyrimidine (B1678525) N3 atom | Hydrogen Bond | Amide hydrogen of Ala-564 |
| Butylamino nitrogen | Hydrogen Bond | Carbonyl group of Ala-564 |
| Methoxy (B1213986) group oxygen | Hydrogen Bond | Asp-641 |
This data is compiled from crystallographic analysis of the PD173074-FGFR1 complex. umich.edu
This detailed understanding of the binding interactions allows for the rational design of new analogs with potentially improved affinity or altered selectivity profiles.
The pyrido[2,3-d]pyrimidine core has proven to be an optimal scaffold for targeting protein kinases. Research has shown that chemical modifications to this core can yield compounds with varying selectivity profiles. embopress.orgembopress.org The development of PD173074, which was found to be highly selective for the FGF receptor, is a testament to the successful optimization of this scaffold. embopress.orgembopress.org By exploring different substitutions on the core structure, researchers can fine-tune the inhibitory activity against a panel of kinases. For instance, PD173074 was found to be a potent inhibitor of FGFR1 and a submicromolar inhibitor of VEGFR2, while being a poor inhibitor of other kinases like Src, and the receptors for insulin (B600854) and epidermal growth factor (EGF). embopress.org This demonstrates the scaffold's capacity for achieving high target selectivity, a crucial aspect of modern drug design.
Library Generation and High-Throughput Screening
The initial discovery of the pyrido[2,3-d]pyrimidine core's potential as a kinase inhibitor was the result of screening a chemical compound library. embopress.orgembopress.org This approach, known as high-throughput screening (HTS), allows for the rapid testing of thousands of diverse chemical structures for their ability to interact with a specific biological target. The identification of this class of tyrosine kinase inhibitors for FGF and platelet-derived growth factor (PDGF) receptors through HTS marked a significant starting point for a focused drug discovery program. embopress.orgembopress.org Following such a "hit," medicinal chemists often generate focused libraries of related compounds, exploring substitutions at various positions on the scaffold to systematically probe the structure-activity relationship (SAR) and identify compounds with enhanced potency and better drug-like properties.
Development of New Chemical Entities (NCEs)
A New Chemical Entity (NCE) is a drug that contains an active ingredient that has not been previously approved for marketing in any form. The development of compounds like PD173074 from the pyrido[2,3-d]pyrimidine class represents the progression from a lead compound to a potential NCE. nih.govnih.gov PD173074 is a small-molecule tyrosine kinase inhibitor that was synthesized based on the crystal structure of an FGF2-inhibitor complex and was found to selectively disrupt signaling related to the FGFR family. nih.govnih.gov Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models, established it as a promising candidate for a therapeutic angiogenesis inhibitor, a key step in the development pathway of an NCE. embopress.orgnih.gov
Therapeutic Applications and Clinical Relevance
The therapeutic potential of compounds based on the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is most prominently illustrated by their investigation in the field of oncology.
The role of pyrido[2,3-d]pyrimidine derivatives in cancer therapy is multifaceted, primarily revolving around the inhibition of key signaling pathways that drive tumor growth and survival.
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. embopress.orgnih.gov The effects of potent angiogenic factors like FGF and VEGF are mediated by receptor tyrosine kinases. embopress.orgnih.gov PD173074, with its pyrido[2,3-d]pyrimidine core, selectively inhibits the tyrosine kinase activities of FGFR and VEGFR. embopress.orgnih.gov As an ATP-competitive inhibitor of FGFR1, it effectively blocks the downstream signaling that leads to cell proliferation and angiogenesis. embopress.orgresearchgate.net Studies have shown that systemic administration of PD173074 can effectively block angiogenesis induced by both FGF and VEGF in mouse models, highlighting its potential as a therapeutic angiogenesis inhibitor in cancer treatment. embopress.orgnih.gov
Table 2: Inhibitory Activity of PD173074
| Target Kinase | IC₅₀ Value | Notes |
| FGFR1 | ~25 nM | Potent, ATP-competitive inhibition (Ki of ~40 nM). embopress.orgmedchemexpress.com |
| VEGFR2 | ~100-200 nM | Submicromolar inhibition. medchemexpress.com |
| PDGFR | >1000-fold higher than FGFR1 | Demonstrates high selectivity. embopress.orgmedchemexpress.com |
| c-Src | >1000-fold higher than FGFR1 | Demonstrates high selectivity. embopress.orgmedchemexpress.com |
| Insulin Receptor | >1000-fold higher than FGFR1 | Demonstrates high selectivity. embopress.org |
| EGF Receptor | >1000-fold higher than FGFR1 | Demonstrates high selectivity. embopress.org |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Direct Antitumor Activity: Beyond anti-angiogenesis, these compounds have been investigated for their direct effects on cancer cells. Deregulated FGFR signaling can act as an oncogenic driver, promoting mitogenic and anti-apoptotic responses. nih.gov The pan-FGFR inhibitor PD173074 has been shown to block the growth of small cell lung cancer (SCLC) cells both in vitro and in vivo. nih.govresearchgate.net It can prevent FGF-2-induced chemoresistance, suggesting a role in overcoming resistance to traditional cytotoxic drugs. researchgate.net
Reversal of Multidrug Resistance: A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ABC transporters like ABCB1 (P-glycoprotein). Recent studies have shown that PD173074 can significantly reverse ABCB1-mediated MDR. nih.gov It sensitizes cancer cells overexpressing this transporter to substrate anticancer drugs by inhibiting the efflux of these drugs from the cancer cell. nih.gov A similar effect was observed for MRP7 (ABCC10)-mediated MDR, where PD173074 increased the intracellular accumulation of anticancer drugs by inhibiting the transporter's function. nih.gov This represents a promising therapeutic strategy for treating chemoresistant cancers. nih.gov
Infectious Diseases (Antimicrobial, Antiviral, Antiparasitic)
Derivatives of this compound have demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and parasites. This has made them attractive candidates for the development of new anti-infective agents.
Antimicrobial Activity:
The antibacterial and antifungal potential of pyrido[2,3-d]pyrimidine derivatives has been extensively investigated. For instance, a series of 2-thioxodihydropyrido[2,3-d]pyrimidines has shown potent broad-spectrum antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 µg/mL. nih.gov Some of these compounds also exhibited moderate to strong antifungal activity, with MIC values between 1.95 and 15.63 µg/mL. nih.gov
Notably, certain pyrido[2,3-d]pyrimidine derivatives have displayed significant efficacy against specific fungal strains. For example, some compounds showed a potent anti-Rhizopus effect and remarkable activity against Aspergillus niger and Candida albicans, with MIC values as low as 1.95 µg/mL. researchgate.net
| Compound Type | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Broad-spectrum bacteria | 0.49-3.9 µg/mL | nih.gov |
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Fungi | 1.95-15.63 µg/mL | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Candida albicans | 1.95 µg/mL | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | Aspergillus niger | 1.95 µg/mL | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | Rhizopus sp. | 1.95 µg/mL | researchgate.net |
Antiviral Activity:
The structural similarity of the pyrido[2,3-d]pyrimidine core to nucleobases makes it a prime candidate for antiviral drug design, particularly as inhibitors of viral enzymes essential for replication. Research has shown that derivatives of this scaffold can exhibit antiviral properties. For example, some pyrido[2,3-d]pyrimidines have been investigated for their potential to inhibit viral replication, with a focus on enzymes like dihydrofolate reductase. nih.gov
Antiparasitic Activity:
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have emerged as a promising class of compounds in the fight against parasitic diseases like leishmaniasis and toxoplasmosis. A series of these compounds, synthesized from indole (B1671886) chalcones and 6-aminouracil (B15529), demonstrated exceptional in vitro antileishmanial activity against Leishmania donovani promastigotes, with IC50 values ranging from 10.23 to 15.58 µg/mL. nih.gov This was significantly more potent than the standard drug pentostam. nih.gov
Furthermore, these compounds have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several derivatives exhibited a Minimum Inhibitory Concentration (MIC100) of 25 µg/mL against the H37Rv strain. nih.gov The dual activity against both Leishmania and Mycobacterium suggests these compounds could be promising leads for treating co-infections. nih.gov The proposed mechanism of action for their antiparasitic and antitubercular effects involves the inhibition of key enzymes like dihydrofolate reductase, pteridine (B1203161) reductase, and thymidylate kinase. nih.gov
Research has also explored the activity of these compounds against Toxoplasma gondii, with some dihydropyrido[2,3-d]pyrimidine-based compounds being identified as potent inhibitors. chemrxiv.org The pyrimidine salvage pathway in Toxoplasma gondii is a recognized target for antiprotozoal agents. frontiersin.org
Anti-inflammatory Drug Development
The pyrido[2,3-d]pyrimidine scaffold has been a focal point in the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.
Virtual screening has identified 3-ethyl-5-methyl-7-phenylthis compound as a potential COX-2 inhibitor. Subsequent biological evaluation confirmed its moderate anti-inflammatory activity. nih.gov Molecular modeling-guided optimization has led to the design and synthesis of new analogues with enhanced potency. Some of these derivatives have demonstrated anti-inflammatory activity more potent than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.gov
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for in vivo anti-inflammatory activity. One compound, in particular, exhibited significant inhibition of ear edema (82%) and was found to be a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.orgnih.gov This dual inhibition profile can be advantageous in certain inflammatory conditions.
| Compound Type | Target | Activity | Reference |
|---|---|---|---|
| 3-Ethyl-5-methyl-7-phenylthis compound | COX-2 (predicted) | Moderate anti-inflammatory activity | nih.gov |
| Optimized pyrido[2,3-d]pyrimidine-1,4-dione derivatives | COX-2 | More potent than indomethacin | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) | COX-1/COX-2 | 82% inhibition of ear edema | rsc.orgnih.gov |
Agrochemical Applications (e.g., Herbicides)
In the field of agriculture, this compound derivatives have shown significant promise as herbicides. Their mode of action often involves the inhibition of key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO).
A series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were designed as PPO inhibitors. One of the most potent compounds, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazin-6-yl)-1-methylthis compound (11q), exhibited a Ki value of 0.0074 µM against tobacco PPO, which is six times more active than the commercial herbicide flumioxazin (B1672886). nih.gov This compound displayed a broad spectrum of weed control at application rates of 37.5-150 g of active ingredient per hectare. nih.gov
Another study focused on a series of pyrido[2,3-d]pyrimidine derivatives synthesized from 2-chloronicotinic acid. While most of these compounds had little effect on the dicotyledonous plant lettuce, they showed good activity against the monocotyledonous weed bentgrass at a concentration of 1 mM. mdpi.comnih.gov The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)this compound (2o), was as effective as the commercial herbicides clomazone (B1669216) and flumioxazin. mdpi.comnih.gov
| Compound | Target Weed | Activity | Mechanism | Reference |
|---|---|---|---|---|
| 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazin-6-yl)-1-methylthis compound (11q) | Broad spectrum | Ki = 0.0074 µM (tobacco PPO) | PPO inhibition | nih.gov |
| 3-methyl-1-(2,3,4-trifluorophenyl)this compound (2o) | Bentgrass | Good activity at 1 mM | PPO inhibition (predicted) | mdpi.comnih.gov |
Comparative Studies with Similar Heterocyclic Scaffolds
The biological activities of pyrido[2,3-d]pyrimidines are often compared with those of other structurally related heterocyclic scaffolds to understand structure-activity relationships and to guide the design of more potent and selective compounds.
Comparison with Thieno[2,3-d]pyrimidines:
In a study designing novel inhibitors of the epidermal growth factor receptor (EGFR) for cancer therapy, two series of compounds based on the pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) scaffolds were synthesized and evaluated. One of the thieno[3,2-d]pyrimidine derivatives, compound B1, showed a potent kinase inhibitory activity with an IC50 value of 13 nM against the EGFR L858R/T790M mutant. nih.gov This highlights how subtle changes in the heterocyclic core can significantly impact biological activity. Another study on pyridothienopyrimidine-2,4(1H,3H)-dione derivatives found that while the parent diones had weak to inactive antibacterial activity, further modifications led to compounds with potent activity. nih.gov
Comparison with Pyrazolo[3,4-d]pyrimidines:
Pyrazolo[3,4-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, and they are often considered bioisosteres of purines. orientjchem.org Comparative studies are crucial for understanding the specific contributions of each scaffold. For instance, in the development of dual inhibitors for the ERK and PI3K signaling pathways in cancer, a scaffold-hopping approach was used. A compound with a pyrido[3,2-d]pyrimidine (B1256433) scaffold exhibited suitable inhibitory activities, whereas the corresponding pyrido[2,3-d]pyrimidine derivative had significantly lower activity. nih.gov This demonstrates the critical role of the nitrogen atom's position within the pyridine (B92270) ring in determining the inhibitory potential.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of pyrido[2,3-d]pyrimidine (B1209978) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectra of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as any substituents, exhibit characteristic chemical shifts. For instance, the protons of the two NH groups in the pyrimidine ring typically appear as D₂O exchangeable singlet signals at downfield chemical shifts, often in the range of δ 10.0-13.5 ppm. nih.gov The protons on the pyridine ring will also show distinct signals depending on their position and the electronic effects of any substituents.
The ¹³C NMR spectra provide valuable information on the carbon framework. The carbonyl carbons (C=O) of the dione (B5365651) moiety are particularly characteristic, typically resonating in the downfield region of the spectrum, often around δ 160-175 ppm. nih.gov The chemical shifts of the other carbon atoms in the fused ring system provide further confirmation of the structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyrido[2,3-d]pyrimidine Derivatives
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | NH (pyrimidine) | 10.0 - 13.5 (broad singlet, D₂O exchangeable) | nih.gov |
| ¹H | Aromatic (pyridine ring) | 6.5 - 9.0 | nih.gov |
| ¹³C | C=O (pyrimidine) | 160 - 175 | nih.gov |
| ¹³C | Aromatic/Heteroaromatic | 90 - 165 | gencat.cat |
Note: The exact chemical shifts can vary depending on the solvent used and the specific substitution pattern of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of "this compound" and its analogs, IR spectra typically show characteristic absorption bands for the N-H and C=O stretching vibrations.
The stretching vibrations of the two carbonyl (C=O) groups in the pyrimidine-2,4-dione ring usually appear as strong absorption bands in the region of 1650-1750 cm⁻¹. nih.govnih.govrsc.org The N-H stretching vibrations of the amide and amine groups are observed in the region of 3100-3500 cm⁻¹. nih.govnih.govrsc.org The presence of these characteristic bands provides strong evidence for the pyrido[2,3-d]pyrimidine-2,4-dione scaffold.
Table 2: Characteristic IR Absorption Bands for Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3100 - 3500 | nih.govnih.govrsc.org |
| C=O | Stretching | 1650 - 1750 | nih.govnih.govrsc.org |
| C=C, C=N | Stretching | 1500 - 1650 | gencat.cat |
Mass Spectrometry (MS, LCMS, ESI-HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of "this compound" and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are commonly employed.
LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex reaction mixtures and the purification of target compounds. ESI-HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. For example, the mass spectrum of a pyrido[2,3-d]pyrimidine derivative would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its calculated molecular weight. nih.govnih.gov
Table 3: Mass Spectrometry Data for a Representative Pyrido[2,3-d]pyrimidine Derivative
| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |
| LCMS | ESI+ | Varies with derivative | [M+H]⁺ | nih.gov |
| ESI-HRMS | ESI+ or ESI- | Highly accurate mass | Confirmation of elemental composition | gencat.cat |
X-ray Crystallography for Structural Confirmation
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For complex molecules like pyrido[2,3-d]pyrimidine derivatives, single-crystal X-ray diffraction analysis can confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry. This technique has been utilized to definitively establish the structure of certain substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing unequivocal proof of their synthesis and allowing for the study of intermolecular interactions in the crystal lattice. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. In the synthesis of "this compound" and its derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the reaction mixture components with those of the starting materials and the expected product, chemists can determine the optimal reaction time and conditions. A suitable mobile phase, often a mixture of polar and non-polar solvents, is selected to achieve good separation of the spots on the TLC plate.
Q & A
Q. What protocols address low reproducibility in biological activity assays?
- Methodological Answer :
- Standardized MIC Testing : Use CLSI guidelines for antimicrobial assays to minimize variability in Staphylococcus aureus inhibition .
- Dose-Response Curves : Triplicate measurements with positive controls (e.g., Metronidazole) ensure IC₅₀ accuracy in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
